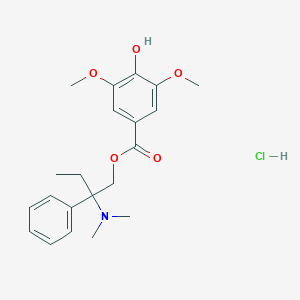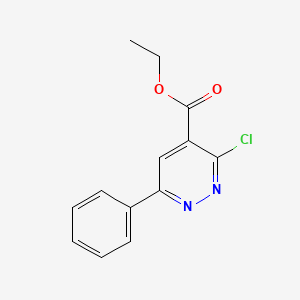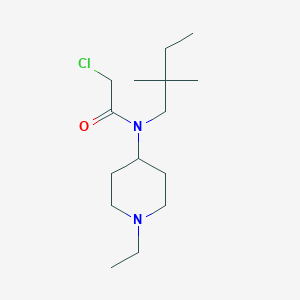
O-desmethyltrimebutine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-desmethyltrimebutine hydrochloride is a chemical compound with the molecular formula C21H28ClNO5. It is a metabolite of trimebutine, a drug commonly used for its spasmolytic properties to treat irritable bowel syndrome and other gastrointestinal disorders. This compound is of significant interest in scientific research due to its diverse applications and potential therapeutic benefits.
作用机制
Target of Action
O-desmethyltrimebutine hydrochloride is a metabolite of trimebutine . Trimebutine is known to mediate its action by acting as a weak agonist at mu opioid receptors
Mode of Action
Its parent compound, trimebutine, is known to inhibit the extracellular ca2+ influx in the smooth muscle cells through voltage-dependent l-type ca2+ channels and further ca2+ release from intracellular ca2+ stores . This action helps in the regulation of intestinal and colonic motility, providing relief from abdominal pain .
Biochemical Pathways
The parent compound, trimebutine, is known to affect the mu-opioid receptor pathway, which plays a crucial role in the regulation of gastrointestinal motility .
Pharmacokinetics
A study on n-desmethyl trimebutine, another metabolite of trimebutine, showed that it has a high concentration in plasma after oral administration of trimebutine
Result of Action
The parent compound, trimebutine, is known to regulate intestinal and colonic motility and relieve abdominal pain . It’s plausible that this compound may have similar effects.
Action Environment
It’s known that various factors such as ph, temperature, and presence of other compounds can influence the action and stability of many drugs .
生化分析
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of O-desmethyltrimebutine hydrochloride over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-desmethyltrimebutine hydrochloride typically involves the demethylation of trimebutine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective removal of the methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities, often involving continuous monitoring and automated control systems .
化学反应分析
Types of Reactions
O-desmethyltrimebutine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN), leading to the formation of various substituted derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted aromatic compounds .
科学研究应用
O-desmethyltrimebutine hydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used to study various biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research on this compound focuses on its potential therapeutic effects, particularly in treating gastrointestinal disorders and its role as a spasmolytic agent.
Industry: It is used in the development of new pharmaceuticals and as a quality control standard in the production of trimebutine-based medications
相似化合物的比较
Similar Compounds
Trimebutine: The parent compound, used for similar therapeutic purposes.
N-desmethyltrimebutine: Another metabolite of trimebutine with similar properties.
Desmethyl trimebutine-d3 hydrochloride: A deuterated analog used in research.
Uniqueness
O-desmethyltrimebutine hydrochloride is unique due to its specific demethylated structure, which imparts distinct pharmacological properties compared to its parent compound and other metabolites. Its selective action on calcium channels and potential opioid receptor interactions make it a valuable compound for research and therapeutic applications .
属性
IUPAC Name |
[2-(dimethylamino)-2-phenylbutyl] 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5.ClH/c1-6-21(22(2)3,16-10-8-7-9-11-16)14-27-20(24)15-12-17(25-4)19(23)18(13-15)26-5;/h7-13,23H,6,14H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNHFJAIIGSMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)O)OC)(C2=CC=CC=C2)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-methoxyphenyl)-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine](/img/structure/B2740008.png)
![3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2740012.png)
![1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2740013.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone](/img/structure/B2740014.png)
![methyl 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2740015.png)
![(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2740017.png)

![3-[1-(2,3-dichlorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2740021.png)
![2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide](/img/structure/B2740022.png)
![Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2740024.png)
![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether](/img/structure/B2740025.png)
![tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2740026.png)

![1-{4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylpiperazin-1-yl}propan-2-ol](/img/structure/B2740031.png)
